molecular formula C18H19N3O2 B2742378 1-(3-Cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylic acid CAS No. 1351804-93-7

1-(3-Cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B2742378
CAS No.: 1351804-93-7
M. Wt: 309.369
InChI Key: DUFOWZUMYXJKLH-UHFFFAOYSA-N
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Description

1-(3-Cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a cyano group, an ethyl group, and a piperidine carboxylic acid moiety

Preparation Methods

The synthesis of 1-(3-Cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylic acid typically involves multiple steps, including condensation, hydrolysis, and cyclization reactions. One common synthetic route involves the condensation of appropriate quinoline derivatives with piperidine carboxylic acid precursors under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

1-(3-Cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

1-(3-Cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylic acid can be compared with other quinoline derivatives and piperidine-containing compounds. Similar compounds include:

    Piperidine: A simple heterocyclic amine with a six-membered ring structure.

    Quinoline: A heterocyclic aromatic organic compound with a fused benzene and pyridine ring system.

    Piperidine-4-carboxylic acid: A derivative of piperidine with a carboxylic acid functional group.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-2-12-3-4-16-15(9-12)17(14(10-19)11-20-16)21-7-5-13(6-8-21)18(22)23/h3-4,9,11,13H,2,5-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFOWZUMYXJKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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